1-(3-Chlorophenyl)cyclopropanecarbonitrile

Descripción general

Descripción

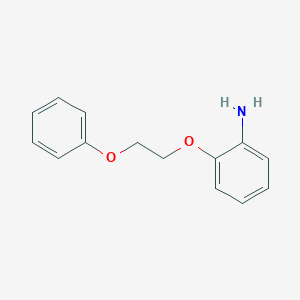

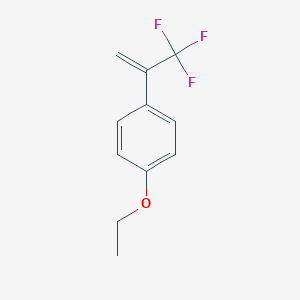

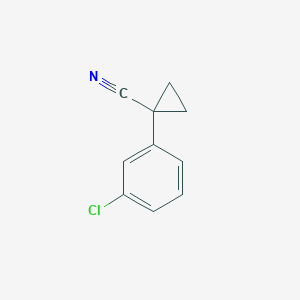

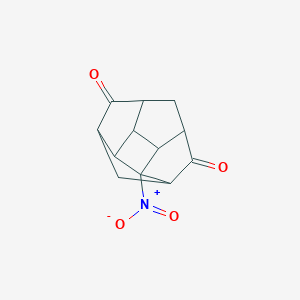

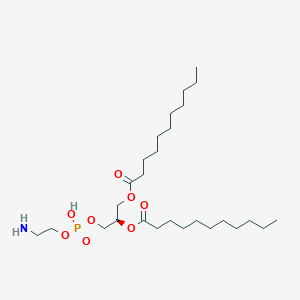

1-(3-Chlorophenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C10H8ClN . It is a solid substance and its molecular weight is 177.63 . The SMILES string representation of the molecule is N#CC1 (C2=CC (Cl)=CC=C2)CC1 .

Molecular Structure Analysis

The InChI string representation of the molecule is 1S/C10H8ClN/c11-9-3-1-2-8 (6-9)10 (7-12)4-5-10/h1-3,6H,4-5H2 . This indicates the presence of a cyclopropane ring attached to a 3-chlorophenyl group and a nitrile group.Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)cyclopropanecarbonitrile is a solid substance . The molecular weight of the compound is 177.63 . The compound’s empirical formula is C10H8ClN .Aplicaciones Científicas De Investigación

- Targeting GABA Receptors : Researchers have explored the use of 1-(3-Chlorophenyl)cyclopropanecarbonitrile derivatives as ligands for GABA receptors. These compounds may modulate neurotransmission and have implications for anxiety, epilepsy, and other neurological disorders .

- Anticancer Agents : Some studies suggest that cyclopropanecarbonitrile derivatives exhibit cytotoxic effects against cancer cells. Researchers investigate their potential as novel anticancer agents .

- Building Blocks : 1-(3-Chlorophenyl)cyclopropanecarbonitrile serves as a versatile building block in organic synthesis. It participates in cycloaddition reactions, ring-opening processes, and other transformations .

- Transition Metal-Catalyzed Reactions : Researchers have employed this compound in transition metal-catalyzed reactions, such as cross-coupling and cyclization reactions. These methods allow for the construction of complex molecules .

- Polymerization Initiators : Cyclopropanecarbonitrile derivatives can act as initiators in polymerization reactions. They contribute to the formation of functionalized polymers with tailored properties .

- Functional Materials : Researchers explore the incorporation of these compounds into materials like coatings, adhesives, and sensors. Their unique structure may enhance material properties .

- Herbicides and Fungicides : Investigations into cyclopropanecarbonitrile derivatives have revealed potential herbicidal and fungicidal activities. These compounds could contribute to sustainable pest management .

- Sensor Platforms : Researchers study the use of these compounds in sensor development. Their interaction with specific analytes may lead to sensitive and selective detection methods .

- Degradation Studies : Understanding the fate of cyclopropanecarbonitrile derivatives in the environment is crucial. Researchers investigate their stability, degradation pathways, and potential impact on ecosystems .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Polymer Chemistry

Agrochemicals and Pest Control

Analytical Chemistry and Detection

Environmental Chemistry

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the GHS classification . The safety information includes the following precautionary statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P310 - Immediately call a POISON CENTER or doctor/physician .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNLVTGCFXWYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569783 | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)cyclopropanecarbonitrile | |

CAS RN |

124276-32-0 | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

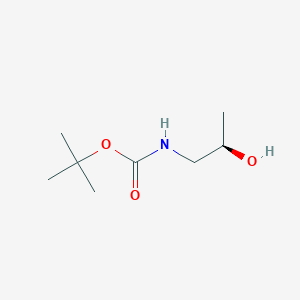

![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)